molecular formula C18H13FN4OS B2829179 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-13-5

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2829179
CAS No.: 1049439-13-5
M. Wt: 352.39
InChI Key: DWCDJXZZJHPJQF-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazo[2,1-b]thiazole core with a fluorophenyl and pyridin-2-ylmethyl substituent, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated imidazo[2,1-b]thiazole intermediate.

    Attachment of the Pyridin-2-ylmethyl Group: This step typically involves a nucleophilic substitution reaction where the pyridin-2-ylmethyl group is introduced to the imidazo[2,1-b]thiazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substituents attached to the imidazo[1,2-a]pyridine ring.

    Thiazole Derivatives: Compounds with a thiazole ring that may have different substituents compared to the imidazo[2,1-b]thiazole core.

Uniqueness

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is unique due to its specific combination of a fluorophenyl group and a pyridin-2-ylmethyl group attached to the imidazo[2,1-b]thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-13-6-4-12(5-7-13)15-10-23-16(11-25-18(23)22-15)17(24)21-9-14-3-1-2-8-20-14/h1-8,10-11H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCDJXZZJHPJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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